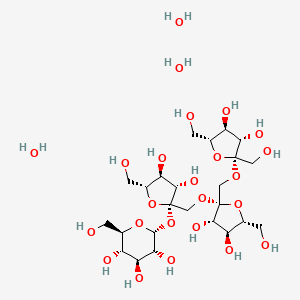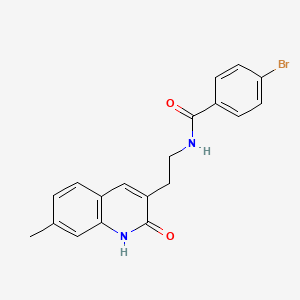![molecular formula C21H25NO B2608800 N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide CAS No. 331461-99-5](/img/structure/B2608800.png)
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is a chemical compound with the molecular formula C21H25NO It is known for its unique structural properties, which include a sec-butyl group attached to a phenyl ring and a dimethylphenyl group attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 4-(sec-butyl)aniline with 2,4-dimethylbenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide moiety.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced acrylamide derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
相似化合物的比较
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can be compared with other similar compounds, such as:
N-[4-(tert-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(E)-N-(4-butan-2-ylphenyl)-3-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-5-16(3)18-8-11-20(12-9-18)22-21(23)13-10-19-7-6-15(2)14-17(19)4/h6-14,16H,5H2,1-4H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJOJLAHIYPKK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608730.png)
![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2608732.png)

![2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)
![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)
